Cresyl Diphenyl Phosphate-d7 Isomer 3

Description

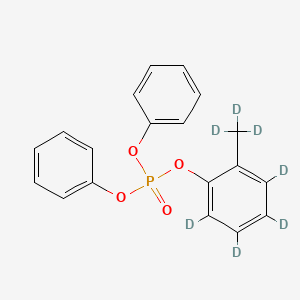

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17O4P |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

diphenyl [2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] phosphate |

InChI |

InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3/i1D3,8D,9D,10D,15D |

InChI Key |

XMNDMAQKWSQVOV-ITRVSIBFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Cresyl Diphenyl Phosphate D7 Isomer 3

Deuteration Strategies and Isotopic Enrichment Techniques

The introduction of seven deuterium (B1214612) atoms onto the cresyl moiety of cresyl diphenyl phosphate (B84403) requires a carefully planned deuteration strategy. The goal is to achieve high isotopic enrichment in a regioselective manner, targeting the aromatic protons and the methyl group of the cresol (B1669610) precursor.

Regioselective Deuteration Approaches for Cresyl Moiety

The synthesis of the d7-cresyl precursor is the cornerstone of producing Cresyl Diphenyl Phosphate-d7. Two primary approaches can be considered for the regioselective deuteration of the cresyl moiety:

Acid-Catalyzed H/D Exchange: A common method for deuterating aromatic rings is through acid-catalyzed hydrogen/deuterium (H/D) exchange. youtube.com By treating p-cresol (B1678582) with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid, in the presence of D₂O, the aromatic protons can be exchanged for deuterium. youtube.com The methyl group's protons can also undergo exchange under forcing conditions, although this may require harsher conditions or a different catalytic system. The regioselectivity is governed by the directing effects of the hydroxyl and methyl groups on the aromatic ring.

Catalytic Deuteration: Transition-metal-catalyzed H/D exchange offers a milder and often more selective alternative. acs.org Catalysts based on iridium, rhodium, or palladium can facilitate the exchange of aromatic and benzylic C-H bonds with deuterium from a deuterium source, which can be D₂ gas or a deuterated solvent. acs.orgacs.org For the synthesis of p-cresol-d7 (B584137), a two-step approach might be necessary: one to deuterate the aromatic ring and another to specifically deuterate the methyl group.

A plausible synthetic route would involve the deuteration of p-cresol to yield p-cresol-d7, which is then used in the subsequent phosphorylation step.

Optimization of Deuterium Incorporation Efficiency

Achieving high isotopic enrichment is crucial for the quality of the final deuterated standard. Several factors influence the efficiency of deuterium incorporation:

Choice of Deuterium Source: The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable enrichment of the product. marquette.edu

Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that need to be optimized to drive the H/D exchange to completion without causing side reactions or decomposition of the starting material. nih.gov

Catalyst Selection: The choice of catalyst in transition-metal-catalyzed reactions can significantly affect both the rate and selectivity of deuteration. acs.org

Stepwise vs. One-Pot Procedures: A stepwise approach, where the aromatic and methyl deuterations are performed separately, may offer better control over the incorporation at each site.

The efficiency of deuterium incorporation is typically monitored by mass spectrometry and ¹H NMR spectroscopy to determine the percentage of deuterium at each position.

Isomeric Separation and Purification Protocols for Cresyl Diphenyl Phosphate Isomers

Commercial cresyl diphenyl phosphate is a mixture of ortho-, meta-, and para-isomers. nih.govsfdchem.comcymitquimica.com Therefore, the synthesis of a specific isomer, such as the para-isomer (Isomer 3), necessitates robust separation and purification techniques.

Chromatographic Techniques for Isomer Isolation (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of cresol and cresyl phosphate isomers.

HPLC Separation: Reversed-phase HPLC is a commonly employed method for separating cresol isomers. chemijournal.comchemijournal.com The use of cyclodextrin-based stationary phases or as mobile phase additives can significantly enhance the resolution of o-, m-, and p-cresol. researchgate.netcdc.gov For the separation of the final product, Cresyl Diphenyl Phosphate-d7 Isomer 3, from other isomers, a similar reversed-phase HPLC method would be applicable, likely with a gradient elution to account for the higher hydrophobicity of the phosphate ester.

GC Separation: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is highly effective for the separation and identification of cresyl phosphate isomers. nih.govdocumentsdelivered.comfaa.govresearchgate.net The choice of the GC column is critical, with polar columns often providing better separation of these isomers. wiley.com Silylation of the precursor cresols can also improve their chromatographic behavior. wiley.com

The following table summarizes typical chromatographic conditions for the separation of cresol isomers, which would be foundational for developing a method for the deuterated phosphate ester.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

| HPLC | C18 | Methanol/Water | UV | chemijournal.com |

| HPLC | β-Cyclodextrin | Acetonitrile/Water | Fluorescence | researchgate.net |

| GC | HP-5ms | Helium | MS | wiley.com |

| GC | Polyethylene glycol | Helium | FID/MS | chemijournal.com |

Advanced Purification Methods for Analytical Grade Deuterated Standards

To achieve the high purity required for an analytical grade standard, further purification steps beyond initial chromatographic separation may be necessary.

Preparative HPLC: This technique allows for the isolation of larger quantities of the desired isomer with high purity. The fractions containing the pure isomer are collected, and the solvent is removed to yield the purified product.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for removing trace impurities.

Column Chromatography: Traditional silica (B1680970) gel column chromatography can also be used as a purification step, particularly for removing non-isomeric impurities.

The purity of the final analytical grade standard is typically assessed by a combination of techniques, including HPLC, GC-MS, and NMR, to confirm both chemical and isotopic purity. researchgate.netthermofisher.com

Reaction Pathway Elucidation in this compound Synthesis

The synthesis of this compound involves a phosphorylation reaction. A common and effective method for preparing aryl phosphates is the reaction of a phenol (B47542) with a phosphorylating agent.

A plausible reaction pathway for the synthesis of p-Cresyl Diphenyl Phosphate-d7 is as follows:

Deuteration of the Precursor: The synthesis begins with the regioselective deuteration of p-cresol to produce p-cresol-d7, as detailed in section 2.1.1.

Phosphorylation: The deuterated p-cresol-d7 is then reacted with diphenyl phosphoryl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. google.com This reaction proceeds via a nucleophilic attack of the phenoxide ion on the phosphorus atom of the phosphoryl chloride, leading to the formation of the desired phosphate ester.

d₇-p-Cresol + Diphenyl phosphoryl chloride → p-Cresyl Diphenyl Phosphate-d7 + HCl

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or GC to determine the point of completion. After the reaction, the product is worked up to remove the base and any unreacted starting materials, followed by the purification steps outlined in section 2.2.

The following table outlines the key steps and reagents in the proposed synthetic pathway.

| Step | Reactants | Reagents | Product |

| 1. Deuteration | p-Cresol | Deuterated acid (e.g., D₂SO₄), D₂O or Transition metal catalyst, D₂ source | p-Cresol-d7 |

| 2. Phosphorylation | p-Cresol-d7, Diphenyl phosphoryl chloride | Base (e.g., Triethylamine) | p-Cresyl Diphenyl Phosphate-d7 |

The elucidation of this pathway relies on established principles of organic and organophosphorus chemistry. researchgate.netmdpi.com The structure and isotopic enrichment of the final product would be confirmed using spectroscopic methods, primarily mass spectrometry and NMR.

Spectroscopic and Structural Elucidation for Cresyl Diphenyl Phosphate D7 Isomer 3 Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Characterization

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule, making it an indispensable tool for verifying the success of isotopic labeling. wikipedia.org A ²H NMR spectrum of Cresyl Diphenyl Phosphate-d7 Isomer 3 is expected to show a distinct signal corresponding to the seven deuterium atoms on one of the aromatic rings. The chemical shift of this signal, which is analogous to the proton chemical shift, helps to confirm that deuteration has occurred at the intended cresyl group. magritek.comillinois.edu

The absence of significant signals at other positions in the ²H NMR spectrum indicates that the deuterium labeling is specific to the cresyl moiety. Furthermore, the integration of the deuterium signal, relative to a known standard or the natural abundance deuterium signal of the solvent, can provide a quantitative measure of the extent of deuteration. blogspot.com For these experiments, it is crucial to use non-deuterated solvents to avoid a dominant solvent signal that could obscure the analyte's peaks. blogspot.comdal.ca

Table 1: Expected ²H NMR Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Chemical Shift (δ) | Similar to the corresponding protons on a non-deuterated cresyl ring | Confirms deuteration on the aromatic ring |

| Signal Multiplicity | Typically a broad singlet (due to quadrupolar relaxation) | Characteristic of deuterium nuclei |

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons on the two unlabeled phenyl rings. The key feature would be the significant reduction or complete absence of signals from the cresyl ring, confirming successful deuteration at those positions. The integration and splitting patterns of the remaining phenyl protons would need to be consistent with the expected structure.

¹³C NMR: The carbon-13 NMR spectrum provides a map of the carbon skeleton. For the deuterated isomer, the signals for the deuterated carbons on the cresyl ring would be significantly attenuated or appear as multiplets due to C-D coupling, providing further evidence of the labeling position. The chemical shifts of the carbons in the diphenyl phosphate (B84403) portion of the molecule should remain unchanged compared to the unlabeled compound. nih.gov

³¹P NMR: Phosphorus-31 NMR is highly sensitive to the chemical environment around the phosphorus atom. huji.ac.il A single peak is expected in the proton-decoupled ³¹P NMR spectrum of this compound, confirming the presence of a single phosphate ester environment. researchgate.netresearchgate.net The chemical shift of this peak is characteristic of organophosphate esters and serves as a crucial confirmation of the core phosphate structure. huji.ac.ilacs.org Any significant deviation or the presence of multiple peaks could indicate impurities or degradation products. researchgate.net

Table 2: Expected ¹H, ¹³C, and ³¹P NMR Data for Structural Verification

| Nucleus | Expected Observation | Significance |

|---|---|---|

| ¹H | Absence of cresyl proton signals; characteristic signals for two phenyl groups | Confirms deuteration and integrity of the unlabeled rings |

| ¹³C | Attenuated or multiplet signals for deuterated cresyl carbons | Confirms position of deuterium labeling |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification

HRMS is a critical technique for determining the precise mass of a molecule, which in turn allows for the verification of its elemental composition and isotopic purity. nih.gov

Quadrupole Time-of-Flight (QTOF) mass spectrometers offer high resolution and mass accuracy, making them ideal for the analysis of isotopically labeled compounds. chem-agilent.comwaters.com For this compound, QTOF HRMS would be used to accurately measure the mass of the molecular ion. The experimentally determined mass should correspond to the theoretical exact mass of the C₁₉H₁₀D₇O₄P isotope, providing strong evidence for the correct molecular formula. nih.gov

A key advantage of HRMS is its ability to resolve the isotopic pattern of a molecule. thermofisher.com The mass spectrum of this compound will exhibit a characteristic isotopic distribution pattern reflecting the presence of seven deuterium atoms. By comparing the observed isotopic pattern with the theoretically calculated pattern, the isotopic enrichment can be accurately determined. rsc.org This analysis also allows for the identification and quantification of any unlabeled (d0) or partially deuterated (d1-d6) species, thus providing a comprehensive profile of the isotopic purity. Furthermore, the high sensitivity and resolution of HRMS enable the detection of any other chemical impurities present in the sample. thermofisher.com

Table 3: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Theoretical Value (for C₁₉H₁₀D₇O₄P) | Expected HRMS Result | Significance |

|---|---|---|---|

| Exact Mass | [Calculated Exact Mass] | Measured mass within a few ppm of the theoretical value | Confirms molecular formula |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.comresearchgate.netnih.gov

For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption and scattering bands corresponding to the phosphate ester (P-O-C) and aromatic (C=C, C-H) functional groups. researchgate.netchemicalbook.com The key difference in the spectra of the deuterated compound compared to its non-deuterated counterpart would be the presence of C-D stretching and bending vibrations at lower frequencies than the corresponding C-H vibrations. This shift is a direct consequence of the heavier mass of deuterium and provides confirmatory evidence of successful deuteration.

Table 4: Key Vibrational Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| Aromatic C-D Stretch | ~2200-2300 | FTIR, Raman | Confirms deuteration of the aromatic ring |

| P=O Stretch | ~1250-1300 | FTIR, Raman | Confirms phosphate group integrity |

| P-O-C (Aryl) Stretch | ~950-1050 | FTIR, Raman | Confirms phosphate ester linkage |

Advanced Analytical Applications of Cresyl Diphenyl Phosphate D7 Isomer 3 in Research

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, particularly for trace-level detection, accuracy and precision are paramount. An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. Deuterated compounds like Cresyl Diphenyl Phosphate-d7 Isomer 3 are considered the gold standard for isotope dilution mass spectrometry because they co-elute with the non-labeled analyte and exhibit nearly identical chemical behavior during extraction, derivatization, and ionization, ensuring the most accurate quantification possible.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds in complex mixtures. The development of robust GC-MS/MS methods for the analysis of cresyl diphenyl phosphate (B84403) (CDP) and other organophosphate esters (OPEs) relies heavily on the use of isotopically labeled internal standards like CDP-d7 Isomer 3.

Method development involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. Samples are typically extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. The extract is then injected into the GC system, where compounds are separated based on their boiling points and affinity for the chromatographic column. In the mass spectrometer, the compounds are ionized, and specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. CDP-d7 Isomer 3 is added at the beginning of the sample preparation process, and its signal is used to normalize the signal of the native CDP, correcting for any analytical variability. Method validation ensures the procedure is accurate, precise, and reliable, with typical limits of detection for OPEs in the low nanogram per gram or picogram per milliliter range.

Table 1: Typical GC-MS/MS Method Parameters for Organophosphate Ester Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 60°C, ramped to 300-320°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

For OPEs that are less volatile, thermally labile, or require derivatization for GC analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. The use of CDP-d7 Isomer 3 is equally critical for ensuring quantification accuracy in LC-MS/MS methods. researchgate.net

The development of these methods involves selecting appropriate LC columns (typically C18) and mobile phases to achieve chromatographic separation. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for OPE analysis in LC-MS/MS. figshare.com Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode to monitor specific ion transitions for both the native analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification, effectively correcting for variations in sample injection volume, instrument response, and matrix-induced signal suppression or enhancement. researchgate.net

Table 2: Typical LC-MS/MS Method Parameters for Organophosphate Ester Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode figshare.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

Environmental samples such as sediment, water, and atmospheric particulate matter are inherently complex, containing a multitude of organic and inorganic compounds. rsc.orgmdpi.com During mass spectrometric analysis, these co-extracted matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in significant quantification errors.

The primary advantage of using a stable isotope-labeled internal standard like CDP-d7 Isomer 3 is its ability to compensate for these matrix effects. mdpi.com Since CDP-d7 is chemically identical to the native CDP, it elutes from the chromatography column at the same time and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. By calculating the ratio of the native analyte signal to the internal standard signal, the variability caused by the matrix is effectively canceled out. This ensures high accuracy and precision in the quantification of CDP in even the most challenging sample matrices. rsc.org

Application in Environmental Trace Analysis Research of Cresyl Diphenyl Phosphate

The robust analytical methods developed using CDP-d7 Isomer 3 as an internal standard are widely applied in environmental monitoring and research to determine the occurrence, fate, and transport of CDP and other OPEs.

Organophosphate esters are frequently detected in various aquatic environments due to their widespread use and release from consumer products. researchgate.net They enter aquatic systems through wastewater treatment plant effluents, industrial discharges, and surface runoff. rsc.orgmdpi.com

To quantify CDP in water and sediment, samples are collected and extracted, with CDP-d7 Isomer 3 added prior to extraction. For water samples, this often involves solid-phase extraction, while sediment samples may be extracted using pressurized liquid extraction or ultrasonic methods. researchgate.net The subsequent analysis by LC-MS/MS or GC-MS/MS provides data on the concentration of CDP. Studies have reported the presence of CDP and other aryl-OPEs in coastal sediments, rivers, and wastewater, with concentrations varying based on proximity to urban and industrial sources. researchgate.netfigshare.commdpi.com The use of CDP-d7 Isomer 3 ensures that the reported concentrations are accurate, which is crucial for assessing the environmental risk posed by these contaminants.

Table 3: Reported Concentrations of Selected Organophosphate Esters in Aquatic Systems

| Matrix | Compound | Concentration Range | Location |

|---|---|---|---|

| Wastewater Influent | Total OPEs | 1364 - 1701 ng/L | WWTP, China mdpi.com |

| Wastewater Effluent | Total OPEs | 678 - 1064 ng/L | WWTP, China mdpi.com |

| River Water (dissolved) | Cresyl diphenyl phosphate (CDP) | Not Detected - 11.4 ng/L | Lian River, China researchgate.net |

| River Sediment | Cresyl diphenyl phosphate (CDP) | 0.08 - 2.89 ng/g dw | Lian River, China researchgate.net |

Note: Data obtained using analytical methods that rely on isotopically labeled internal standards for accurate quantification.

OPEs are semi-volatile compounds, allowing them to be transported in the atmosphere and partition between the gas phase and particulate matter. acs.org Inhalation of contaminated air and dust is a significant route of human exposure. Analysis of atmospheric samples, particularly fine particulate matter (PM2.5), is essential for understanding this exposure pathway.

High-volume air samplers are used to collect PM2.5 on filters over a 24-hour period. The filters are then extracted, and the extract is analyzed by GC-MS/MS or LC-MS/MS. acs.orgmdpi.com The use of CDP-d7 Isomer 3 as an internal standard is critical for obtaining reliable quantitative data due to the complexity of the atmospheric matrix. Research has shown that OPEs, including CDP, are ubiquitously present in indoor and outdoor air. acs.orgmdpi.com Concentrations can be particularly high in indoor environments due to the off-gassing from consumer products like electronics, furniture, and building materials.

Table 4: Reported Concentrations of Organophosphate Esters in Air Particulate Matter (PM2.5)

| Environment | Compound Group | Concentration Range (PM2.5) | Location |

|---|---|---|---|

| Indoor (University) | ΣOPEs | 34.9 - 105 ng/m³ | Shanghai, China mdpi.com |

| Urban Ambient Air | Cresyl diphenyl phosphate (CDP) | Mean of 0.05 ng/m³ | Urban Center, Canada acs.org |

| Urban Ambient Air | ΣAryl-OPEs | Mean of 1.1 ng/m³ | Urban Center, Canada acs.org |

Note: Quantification in these studies is achieved using isotope dilution methods with standards such as CDP-d7.

Quantification in Biological Research Samples for Exposure Assessment Studies

In the field of human exposure assessment, the precise measurement of environmental contaminants within biological specimens is paramount for delineating the extent of exposure and evaluating potential health risks. This compound functions as a superior internal standard for the analysis of cresyl diphenyl phosphate and its metabolic byproducts in diverse biological media, including urine, blood, and tissue. cdc.govuzh.ch

The application of an isotopically labeled internal standard is a fundamental principle of the isotope dilution method, widely regarded as a benchmark for quantitative analysis. lcms.cz This methodology entails the addition of a predetermined quantity of the deuterated standard to a biological sample prior to its extraction and subsequent analysis, which is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). faa.govnih.gov The deuterated standard co-elutes with the native analyte, thereby experiencing identical extraction efficiencies and matrix-induced signal suppression or enhancement. By calculating the ratio of the native analyte to the deuterated standard, a highly accurate and precise quantification can be attained, effectively compensating for any sample loss during preparation or variations in instrumental response. lcms.cz

For example, in research aimed at assessing human exposure to organophosphate flame retardants originating from consumer goods, urine samples can be analyzed for the metabolites of cresyl diphenyl phosphate. uzh.ch Through the fortification of these samples with this compound, investigators can accurately ascertain the concentration of the parent compound's metabolites, thereby providing a robust measure of internal exposure.

| Parameter | Value |

|---|---|

| Analytical Method | LC-MS/MS |

| Biological Matrix | Human Urine |

| Analyte | Diphenyl Phosphate (DPP) - a metabolite of CDP |

| Internal Standard | This compound |

| Sample Volume | 1.0 mL |

| Internal Standard Conc. | 50 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery | 95-105% |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

Utilization in Material Science Research for Analytical Methodologies

Within material science, this compound serves as a vital analytical tool for the development and validation of methods for the quality control of polymeric materials and for investigating the behavior of additives within these substances.

Analysis of Flame Retardants and Plasticizers in Polymer Matrices

Cresyl diphenyl phosphate is incorporated into a range of polymers, such as polyvinyl chloride (PVC), polyurethane, and epoxy resins, to improve their flame retardant properties and flexibility. researchgate.netgoyenchemical.com To confirm the presence of the correct concentration of this additive in the final product and to comply with regulatory standards, precise analytical methods are essential.

This compound is utilized as an internal standard in analytical techniques like GC-MS to quantify the concentration of cresyl diphenyl phosphate in polymer extracts. nih.gov The employment of a deuterated standard is particularly crucial in polymer analysis owing to the intricate nature of the matrix, which can cause interference with the analytical signal. researchgate.net By using an internal standard that behaves identically to the analyte throughout the extraction and analysis procedures, these matrix effects can be effectively nullified, yielding dependable and accurate results.

| Parameter | Value |

|---|---|

| Analytical Method | GC-MS |

| Polymer Matrix | Polyvinyl Chloride (PVC) |

| Analyte | Cresyl Diphenyl Phosphate (CDP) |

| Internal Standard | This compound |

| Sample Preparation | Solvent Extraction |

| Target Concentration | 5% (w/w) |

| Measured Concentration | 4.98% (w/w) |

| Relative Standard Deviation | 2.5% |

| Method Detection Limit | 10 µg/g |

| Method Quant. Limit | 50 µg/g |

Investigation of Additive Migration and Leaching Phenomena

A primary concern associated with the use of additives in polymers is their potential to migrate or leach from the material over its lifespan. This can result in diminished material performance and potential exposure to the environment and humans. researchgate.netdiva-portal.org Consequently, studies examining the migration of plasticizers and flame retardants from consumer products, food packaging materials, and medical devices are of significant importance.

In such investigations, this compound can be used as an internal standard to accurately quantify the amount of cresyl diphenyl phosphate that has migrated into a food simulant, a solvent, or the surrounding environment. core.ac.ukresearchgate.net The experimental protocol typically involves exposing the polymer to a specific medium for a predetermined duration, after which the medium is collected for analysis. By introducing a known amount of the deuterated standard to the collected medium prior to analysis, the concentration of the leached cresyl diphenyl phosphate can be determined with high precision, even at trace levels. This facilitates a comprehensive evaluation of the migration potential of the additive under a variety of conditions.

Environmental Behavior and Transformation Research of Cresyl Diphenyl Phosphate Cdp Utilizing Deuterated Analogues

Degradation Pathways and Kinetics in Environmental Compartments

The persistence of CDP in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial biotransformation.

Hydrolysis is a key abiotic degradation pathway for aryl phosphates in aqueous environments. The process involves the cleavage of the phosphate (B84403) ester bond. For Cresyl Diphenyl Phosphate, this degradation is pH-dependent. Studies on the hydrolysis of commercial aryl phosphates indicate that the initial and rate-limiting step is the conversion of the triester to a diester, in this case, forming diphenyl phosphate and a corresponding cresol (B1669610) isomer. epa.gov The rate of hydrolysis is significantly influenced by pH, with faster degradation observed under alkaline conditions. epa.govoecd.org

Research has established the following hydrolysis kinetics for CDP at 25°C:

pH 9: Half-life of 5.1 days oecd.org

pH 7: Half-life of 47.0 days oecd.org

pH 4: Stable oecd.org

In these studies, isotopic tracing using deuterated analogues like Cresyl Diphenyl Phosphate-d7 Isomer 3 is critical. By adding a known quantity of the labeled compound to an experimental system, researchers can accurately track the disappearance of the parent CDP and the appearance of its hydrolysis products, such as diphenyl phosphate, even at very low concentrations. This technique corrects for losses during sample preparation and analysis, ensuring high-quality kinetic data.

Table 1: Hydrolysis Half-life of Cresyl Diphenyl Phosphate (CDP)

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 4 | 25 | Stable |

| 7 | 25 | 47.0 |

| 9 | 25 | 5.1 |

Data sourced from OECD SIDS report for Diphenyl Cresyl Phosphate. oecd.org

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not considered a significant removal process for CDP in water. oecd.org The estimated half-life for direct photolysis in water is exceedingly long, calculated to be 4.86 years. oecd.org

However, indirect photolytic processes, particularly atmospheric photooxidation, contribute more significantly to its degradation in the environment. In the atmosphere, CDP is expected to react with photochemically produced hydroxyl radicals. The estimated half-life for this atmospheric photooxidation reaction is approximately 32 hours. service.gov.uk

The use of deuterated standards is instrumental in photolysis experiments. They enable precise measurement of the decay rate of the parent compound when exposed to light and help in the identification and quantification of phototransformation products, distinguishing them from other compounds in the environmental matrix.

Biodegradation is a primary pathway for the removal of organophosphate flame retardants from the environment. globethesis.com The most probable initial step in the microbial degradation of aryl phosphates like CDP is the enzymatic hydrolysis of the phosphate ester bonds, which produces orthophosphate and the corresponding phenolic compounds. service.gov.uk These intermediate products can then be further biodegraded. service.gov.uk

Studies on similar aryl phosphates have identified specific microbial communities and enzymes responsible for their transformation. For instance, microbial consortia containing genera such as Sphingobacterium, Variovorax, and Sphingopyxis have been shown to effectively degrade triphenyl phosphate (TPHP) and tricresyl phosphates (TCPs). bohrium.comresearchgate.netpolyu.edu.hk Key enzymes implicated in these biotransformation pathways include phosphatases and cytochrome P450 monooxygenases. bohrium.comresearchgate.net These enzyme systems facilitate the hydrolysis and subsequent hydroxylation of the aromatic rings. researchgate.netpolyu.edu.hk While CDP is considered "not readily biodegradable" in standard tests, these findings suggest that under specific environmental conditions with adapted microbial populations, its biotransformation can occur. oecd.org

In microbial studies, this compound is an invaluable tool. As a stable isotope-labeled internal standard, it allows for robust quantification of the parent compound's depletion over time in complex matrices like wastewater sludge, soil, or water, providing accurate data on biodegradation rates and pathways. nih.gov

Table 2: Microbial Genera Implicated in Aryl Phosphate Biotransformation

| Microbial Genus | Role in Degradation | Reference Compound(s) |

|---|---|---|

| Sphingobacterium | Cooperation in consortium for degradation | TPHP, TCPs bohrium.comresearchgate.net |

| Variovorax | Cooperation in consortium for degradation | TPHP, TCPs bohrium.comresearchgate.net |

| Sphingopyxis | Efficient degradation of parent compound | TPHP, TCPs globethesis.combohrium.com |

| Rhodococcus | Utilization as a carbon source | TPHP, TCPs globethesis.com |

Based on studies of structurally similar aryl phosphates.

Mechanistic Investigations of Cresyl Diphenyl Phosphate Cdp Biological Interactions and Environmental Mechanisms Excluding Safety/toxicity

Molecular Binding and Receptor Activation Studies (e.g., PPARγ, LXRα)

CDP has been identified as a compound that can directly bind to and activate key nuclear receptors, thereby initiating specific biological pathways. Studies have demonstrated its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptor α (LXRα).

Research comparing various organophosphate esters (OPEs) found that CDP exhibited the highest binding potency to PPARγ. nih.gov This binding is facilitated by strong hydrophobicity and hydrogen bond interactions within the receptor's binding pocket, leading to its activation. nih.gov The potency of CDP in activating PPARγ was found to be higher than that of the legacy OPE, triphenyl phosphate (B84403) (TPHP). nih.gov

Similarly, CDP has been shown to directly bind to LXRα. nih.gov In comparative studies, the binding affinity of different aryl-OPEs to LXRα followed the order of tricresyl phosphate (TCRP) > CDP > TPHP. nih.gov Molecular docking results indicate that the three aryl groups of these compounds are essential for their binding to LXRα. nih.gov

| Compound | Target Receptor | Relative Binding Potency/Affinity | Key Interaction Characteristics |

| Cresyl Diphenyl Phosphate (CDP) | PPARγ | Higher than TPHP; Highest among 19 screened OPEs nih.gov | Strong hydrophobicity and hydrogen bonds nih.gov |

| Cresyl Diphenyl Phosphate (CDP) | LXRα | Lower than TCRP, Higher than TPHP nih.gov | Interaction mediated by aryl groups nih.gov |

| Triphenyl Phosphate (TPHP) | PPARγ | Lower than CDP nih.gov | N/A |

| Triphenyl Phosphate (TPHP) | LXRα | Lower than CDP and TCRP nih.gov | N/A |

| Tricresyl Phosphate (TCRP) | LXRα | Higher than CDP and TPHP nih.gov | N/A |

Cellular Response Pathways to Cresyl Diphenyl Phosphate Exposure (in vitro research models)

In vitro studies using various cell lines have been instrumental in mapping the cellular response pathways following exposure to CDP. These models demonstrate how the receptor activation detailed above translates into specific cellular functions.

In 3T3-L1 preadipocyte cells, CDP exposure was shown to enhance PPARγ-mediated adipogenesis, with a greater potency observed compared to TPHP. nih.gov Further investigation in both HEK293 and 3T3-L1 cells revealed that the intracellular concentration and the receptor-bound concentration of CDP were higher than those of TPHP, correlating with its higher bioactivity. nih.gov

In the context of liver cells, studies using the HepG2 cell line showed that CDP exposure activates the LXRα-mediated lipogenesis pathway. nih.gov This activation leads to a promotion of lipid accumulation within the cells. The intracellular and LXRα-bound concentrations of CDP in HepG2 cells were found to be higher than for TPHP, but lower than for TCRP, which aligns with the observed cellular effects. nih.gov Other research has pointed to CDP inducing oxidative stress and reactive oxygen species (ROS) production in TM3, TM4, and GC-2 cell lines, which can subsequently trigger pathways leading to DNA damage and apoptosis. nih.gov

| Cell Line | Receptor/Pathway | Observed Cellular Response | Reference |

| 3T3-L1 | PPARγ | Enhanced adipogenesis | nih.gov |

| HEK293 | PPARγ | Higher intracellular and receptor-bound concentration vs. TPHP | nih.gov |

| HepG2 | LXRα | Activated lipogenesis, promoted lipid accumulation | nih.gov |

| GC-2, TM3, TM4 | Oxidative Stress | Increased ROS production, DNA damage, apoptosis | nih.gov |

Mechanistic Research of Isomer-Specific Interactions in Biological Systems

The biological interactions of cresyl phosphates can be highly dependent on the specific isomer. Commercial CDP preparations are typically mixtures of meta- and para-cresyl isomers, with very low levels of ortho-isomers. service.gov.uk This isomeric composition is significant because research has demonstrated that certain biological effects are unique to specific isomers.

The neurotoxicity of cresyl phosphates, for example, is specifically linked to the ortho-isomers. industrialchemicals.gov.au Tri-ortho-cresyl phosphate (TOCP) is known to induce organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au In contrast, studies with CDP formulations low in ortho-isomers showed limited evidence of neurotoxicity. industrialchemicals.gov.au

Furthermore, research on a single isomer, tri-m-cresyl phosphate (TMCP), in seabream hepatocytes revealed specific interactions with both PPARs and LXRα. nih.govrsc.org Computational modeling showed that TMCP establishes non-polar interactions with PPARα, PPARγ, and LXRα, with fish LXRα showing the highest binding efficiency. nih.govrsc.org This binding led to the activation of transcriptional processes involved in lipid and cholesterol metabolism. nih.govrsc.org This highlights that individual isomers can have distinct molecular binding characteristics and downstream effects, underscoring the importance of considering isomeric composition when investigating the biological mechanisms of CDP.

| Isomer(s) | Biological Interaction/Effect | System Studied | Reference |

| Ortho-cresyl phosphates | Induction of organophosphate-induced delayed neuropathy (OPIDN) | In vivo (hens, rats), Human data | industrialchemicals.gov.au |

| Cresyl diphenyl phosphate (low in ortho-isomers) | Limited evidence of neurotoxicity | In vivo (rats, hens) | industrialchemicals.gov.au |

| Tri-m-cresyl phosphate (TMCP) | Binds to and activates PPARα, PPARγ, and LXRα; Upregulates genes for lipid/cholesterol metabolism | In vitro (seabream primary hepatocytes) | nih.govrsc.org |

Theoretical and Computational Chemistry Studies on Cresyl Diphenyl Phosphate and Its Deuterated Isomers

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and various spectroscopic properties. For a specific molecule like Cresyl Diphenyl Phosphate-d7 Isomer 3, these calculations can elucidate how the isotopic labeling and the position of the cresyl group influence its behavior.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the orientation of the two phenyl rings and the deuterated cresyl group relative to the central phosphate (B84403) is of particular interest.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule. This allows for the identification of low-energy conformers. The primary dihedral angles that define the conformation of triaryl phosphates are the C-O-P-O angles. Variations in these angles can lead to different spatial arrangements of the aryl groups, which in turn can affect the molecule's interaction with biological targets.

Table 1: Theoretical Torsional Angle Ranges for a Stable Conformer of this compound (Note: This data is illustrative and based on theoretical calculations for related triaryl phosphates, as specific experimental data for this isomer is not available.)

| Torsional Angle | Predicted Range (Degrees) |

| C1-O1-P-O2 | 60 - 90 |

| C7-O2-P-O1 | 70 - 100 |

| C13-O3-P-O1 | 70 - 100 |

This interactive table demonstrates the typical ranges for key torsional angles in a stable conformer of a triaryl phosphate, which would be determined through computational conformational analysis.

The electronic structure of a molecule governs its reactivity and how it interacts with electromagnetic radiation. Quantum chemical calculations can provide detailed information about the distribution of electrons within this compound. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can predict various spectroscopic properties, which can be used to identify and characterize the molecule. For instance, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of the isomer. The substitution of hydrogen with deuterium (B1214612) in the cresyl ring is expected to cause subtle but predictable shifts in the vibrational spectra.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes, representing the type of information generated from quantum chemical calculations.)

| Property | Predicted Value |

| 31P NMR Chemical Shift (ppm) | -10 to -20 |

| C-D Stretch Frequency (cm-1) | ~2100 - 2250 |

| P=O Stretch Frequency (cm-1) | ~1280 - 1310 |

This interactive table showcases the kind of spectroscopic data that can be predicted through computational methods, aiding in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Environmental and Biological Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes over time.

For this compound, MD simulations could be used to study its partitioning between different environmental compartments, such as water and organic matter. This is crucial for understanding its environmental fate and transport. In a biological context, MD simulations can model the interaction of the molecule with proteins, such as enzymes or receptors. Recent studies have shown that cresyl diphenyl phosphate can bind to receptors like the Liver X Receptor α. nih.gov MD simulations could help to elucidate the specific binding mode and the role of the cresyl group's isomeric form and deuteration in this interaction.

Structure-Activity Relationship (SAR) Modeling for Isomeric Differentiation in Research Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. wikipedia.orgcreative-proteomics.com These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a set of molecules and their experimentally determined biological activities. researchgate.net

In the context of this compound, SAR modeling could be particularly useful for differentiating its potential biological activity from other isomers. The toxicity of cresyl phosphates can be isomer-specific. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, ortho-substituted isomers of tricresyl phosphate are known to be neurotoxic. nih.gov

A QSAR model for the biological activity of triaryl phosphates would typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.govwright.edu By including descriptors that are sensitive to the position of the cresyl group and the presence of deuterium, a QSAR model could potentially predict differences in the biological activity of this compound compared to its non-deuterated counterpart and other isomers.

Table 3: Key Molecular Descriptors for QSAR Modeling of Cresyl Diphenyl Phosphate Isomers (Note: This table lists examples of descriptors that would be calculated and used in a QSAR study.)

| Descriptor | Description | Relevance to Isomeric Differentiation |

| LogP | Octanol-water partition coefficient | Reflects hydrophobicity, which can differ slightly between isomers. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Sensitive to the spatial arrangement of atoms. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Can vary with the position of the polar cresyl group. |

| Steric Parameters | Descriptors of molecular size and shape. | The position of the methyl group on the cresyl ring affects the overall shape. |

This interactive table outlines some of the key molecular descriptors that would be employed in a QSAR model to differentiate between the activities of various isomers of cresyl diphenyl phosphate.

Future Research Directions and Challenges in Cresyl Diphenyl Phosphate D7 Isomer 3 Applications

Development of Novel Deuteration Strategies for Enhanced Isomeric Purity

A significant challenge in the synthesis of Cresyl Diphenyl Phosphate-d7 Isomer 3 lies in achieving high isomeric purity. Commercial CDP is a complex mixture of ortho-, meta-, and para-cresyl isomers, along with other triaryl phosphates. service.gov.uksfdchem.com This complexity is mirrored in its deuterated analogue. The development of novel deuteration strategies is paramount to producing isomer-specific standards, which are crucial for accurate toxicological and environmental assessments, as the toxicity of cresyl phosphates can be isomer-specific. industrialchemicals.gov.au

Future research should focus on regioselective deuteration methods. Current synthetic routes may result in isotopic scrambling or incomplete deuteration, leading to a mixture of deuterated species. Advanced synthetic methodologies, potentially involving stereo- and regioselective catalysts or novel protecting group strategies, could yield standards with precisely located deuterium (B1214612) atoms and a single, well-defined isomeric form. The goal is to move beyond simply providing a mass shift for mass spectrometry and toward creating a tool for detailed isomeric differentiation.

| De Novo Synthesis from Deuterated Precursors | Involves building the molecule from the ground up using deuterated starting materials (e.g., deuterated cresol (B1669610), deuterated phenol). | Offers the highest level of isomeric and isotopic purity. Complete control over deuterium placement. | Significantly more expensive due to the cost of deuterated precursors. Synthetically more complex and lengthy. |

Achieving high isomeric purity would allow researchers to distinguish between the environmental fate and toxicity of, for instance, ortho-cresyl diphenyl phosphate (B84403) versus its meta- and para- counterparts, a distinction that is currently difficult to make with mixed isomer standards.

Expansion of this compound Applications in Emerging Research Fields

The primary application of this compound is as an internal standard for quantification of CDP in various matrices. acs.org However, its utility can be expanded into several emerging research fields.

High-Resolution Mass Spectrometry (HRMS) Metabolomics: As concerns about the health effects of OPEs grow, there is a need to understand their metabolic pathways in humans and wildlife. nih.gov Using this compound as a tracer in in-vitro and in-vivo studies can help identify novel metabolites of CDP. By tracking the mass shift of the deuterated label, researchers can distinguish compound-related metabolites from the complex background of biological matrices. nih.gov

Indoor Environment and Dust Analysis: OPEs are ubiquitous in indoor dust. scispace.com The deuterated standard is essential for accurately quantifying human exposure through dust ingestion and inhalation, especially for vulnerable populations like children. Future studies could use this standard to validate novel, high-throughput extraction and analytical methods for assessing OPEs in a wider range of consumer products and building materials. mdpi.com

Advanced Materials Science: While CDP is used as a flame retardant in polymers, the mechanisms of its action and its migration from materials are not fully understood. this compound could be incorporated into polymers as a tracer to study diffusion and leaching rates under various environmental conditions, aiding in the design of safer, more durable materials with lower human exposure potential. nih.gov

Interlaboratory Method Harmonization and Proficiency Testing for Deuterated Standards

The reliability of environmental and biological monitoring data is contingent upon the accuracy and comparability of results generated by different laboratories. Interlaboratory comparison studies are a critical component of quality assurance, allowing labs to assess their performance against objective standards. europa.euiaea.org For deuterated standards like this compound, harmonization of analytical methods is a significant challenge that needs to be addressed.

Future efforts must focus on establishing standardized protocols for the use of this internal standard. This includes defining optimal extraction procedures, clean-up steps, and instrumental parameters for various matrices (e.g., water, soil, blood, urine). The European Union Reference Laboratories (EURL) have demonstrated that providing a common internal standard and a harmonized method can significantly improve laboratory performance and reduce interlaboratory variability in proficiency tests. europa.eueuropa.eu

Organizing regular proficiency testing schemes where laboratories analyze blind samples spiked with known concentrations of CDP and its deuterated standard is essential. These programs help identify analytical biases, promote best practices, and ensure that data from different monitoring programs are comparable, which is crucial for large-scale risk assessments and regulatory decision-making.

Table 2: Proposed Framework for an Interlaboratory Proficiency Test

| Phase | Activity | Objective | Key Performance Indicator |

|---|---|---|---|

| Phase 1: Preparation | A central authority prepares and validates homogenous test materials (e.g., spiked dust, water, serum) and distributes them along with this compound. | To ensure all participants start with a consistent and well-characterized sample. | Homogeneity and stability of the test material confirmed via replicate analysis. |

| Phase 2: Analysis | Participating laboratories analyze the samples using their in-house methods, quantifying the native compound against the provided deuterated standard. | To assess the performance of individual laboratories under routine conditions. | Submission of quantitative results, method details, and quality control data. |

| Phase 3: Evaluation | The organizing body statistically analyzes the submitted data to calculate consensus values and assign performance scores (e.g., z-scores). | To provide participants with an objective assessment of their accuracy and precision. | Z-scores, distribution of results, identification of outliers and potential methodological biases. |

Addressing Knowledge Gaps in Environmental Fate and Mechanistic Research through Isotopic Tracing

Significant knowledge gaps remain regarding the environmental fate, transport, and degradation pathways of CDP isomers. service.gov.ukoecd.org Isotopic tracing using this compound is a powerful tool to address these gaps. By introducing the deuterated compound into controlled environmental systems (microcosms), researchers can trace its transformation and partitioning without the interference of pre-existing background contamination.

Biodegradation Studies: The role of microorganisms in the degradation of CDP is a key area of uncertainty. mbl.or.kr Spiking experiments with the d7-isomer in soil or water samples can elucidate biodegradation rates and identify transformation products. The deuterium label allows for the unambiguous identification of metabolites formed from the parent compound via mass spectrometry. nih.gov This approach can help determine if biodegradation leads to detoxification or the formation of more persistent or toxic products.

Photolysis and Hydrolysis: The stability of CDP in aquatic environments is influenced by sunlight (photolysis) and water (hydrolysis). oecd.org Laboratory studies using d7-CDP can precisely measure the rates of these abiotic degradation processes and identify the resulting products. Understanding the deuterium isotope effect—the change in reaction rate upon isotopic substitution—can also provide insights into the reaction mechanisms. nih.gov

Long-Range Transport and Fate: The presence of OPEs in remote regions suggests they undergo long-range atmospheric transport. aaqr.org this compound can be used in atmospheric fate models and chamber studies to investigate its partitioning between gas and particle phases and its reaction with atmospheric oxidants. This data is critical for accurately modeling the global distribution of these contaminants.

By leveraging this compound in such mechanistic studies, the scientific community can develop a more comprehensive understanding of the environmental risks posed by its non-deuterated counterpart, ultimately informing more effective environmental management strategies.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Cresyl Diphenyl Phosphate-d7 Isomer 3 in environmental or biological matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Isotopic purity must be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the position and degree of deuteration. For isomer-specific analysis, employ chiral chromatography columns or ion-mobility spectrometry to resolve structural analogs .

Q. What experimental precautions are critical when handling this compound in neurotoxicity studies?

- Methodological Answer : Implement strict personal protective equipment (PPE), including nitrile gloves and fume hoods, to prevent dermal and inhalation exposure. Acute toxicity data for non-deuterated CDP (oral LD₅₀ in rats: 4.0–12.8 g/kg) suggest moderate hazard, but neurotoxic potential (similar to TOCP) warrants caution. Store the compound at -20°C in inert atmospheres to prevent decomposition into toxic phosphorus oxides .

Q. How can researchers address data gaps in the environmental persistence of this compound?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301B) using isotope tracing (deuterium labeling) to monitor degradation products via HRMS. Compare results to non-deuterated CDP to assess isotopic effects on hydrolysis or photolysis rates. Environmental fate models should incorporate log Kow (estimated >5.0) and vapor pressure (5.0 mm Hg at 22°C) to predict bioaccumulation potential .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability of this compound in toxicokinetic studies?

- Methodological Answer : Compare in vitro hepatic microsomal assays (e.g., rat S9 fractions) between deuterated and non-deuterated CDP. Quantify deuterium kinetic isotope effects (KIE) on cytochrome P450-mediated oxidation using LC-HRMS. Note that deuteration at metabolically labile positions (e.g., methyl groups) may reduce clearance rates, altering toxicity thresholds .

Q. What strategies resolve contradictions in reported neurotoxic effects between CDP and TOCP?

- Methodological Answer : Perform comparative in vivo studies using isomer-specific CDP-d7 and TOCP. Monitor biomarkers like neuropathy target esterase (NTE) inhibition and acetylcholinesterase activity in avian models (e.g., hens), which are sensitive to organophosphate-induced delayed neuropathy (OPIDN). Dose-response relationships must account for isomer-specific bioavailability (e.g., ortho vs. para substituents) .

Q. How can isomer-specific interactions of Cresyl Diphenyl Phosphate-d7 with polymer matrices be quantified in flame-retardant applications?

- Methodological Answer : Use differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to analyze plasticizer-polymer compatibility. Deuterated CDP-d7 enables tracking via isotope-selective techniques (e.g., deuterium NMR) to study migration rates in polyvinyl chloride (PVC). Compare results to non-deuterated CDP to validate isotopic inertness in material science applications .

Data Contradictions and Research Gaps

- Acute vs. Chronic Toxicity : While acute LD₅₀ data for CDP exist , chronic neurotoxicity remains unverified. A 2023 study noted CDP’s inclusion in ecological risk assessments (ERC) due to structural similarity to TOCP, yet no direct evidence links CDP-d7 to paralysis .

- Isomer-Specific Effects : Industrial CDP is often an isomer mixture (ortho, meta, para), but toxicity studies rarely differentiate isomers. Advanced studies must isolate this compound to clarify its unique pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.